Triethyl phosphonoacetate-13C2

Catalog No.
S801849
CAS No.
100940-60-1
M.F
C8H17O5P
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-13C2

CAS Number

100940-60-1

Product Name

Triethyl phosphonoacetate-13C2

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1

InChI Key

GGUBFICZYGKNTD-BFGUONQLSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Synonyms

Diethyl Ethoxycarbonylmethylphosphonate-13C2; 2-(Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester; (Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester; Carbethoxymethyldiethyl Phosphonate-13C2; NSC 13898-13C2; NSC 16128-13C2;

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCO[13C](=O)[13CH2]P(=O)(OCC)OCC

Triethyl phosphonoacetate-13C2 (TEPA-13C2) is a specifically isotopically labeled version of triethyl phosphonoacetate (TEPA), a molecule commonly used in various scientific research applications. The presence of the two carbon-13 (¹³C) isotopes differentiates TEPA-13C2 from its unlabeled counterpart, allowing for its distinct detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Applications in Organic Synthesis

TEPA-13C2 is a valuable building block in organic synthesis due to its functional groups:

  • Ester group: This group can be readily transformed into various other functionalities like amides, ketones, or aldehydes, enabling the construction of diverse organic molecules.
  • Phosphonate group: This group can participate in various reactions, including C-C bond formation reactions and nucleophilic substitution reactions, further expanding the synthetic possibilities.

The ¹³C label in TEPA-13C2 allows researchers to:

  • Track the fate of the carbon atom incorporated from TEPA-13C2 during the synthesis. This is particularly useful in mechanistic studies to understand reaction pathways and identify intermediates.
  • Simplify NMR spectra by eliminating overlapping signals from naturally abundant ¹²C atoms in the molecule. This leads to clearer and more easily interpretable spectra, facilitating structural characterization of newly synthesized compounds.

Applications in Medicinal Chemistry

TEPA-13C2 can be employed in medicinal chemistry research for:

  • Synthesis of isotopically labeled drugs or drug candidates: These labeled molecules can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.
  • Investigation of enzyme mechanisms: TEPA-13C2 can be incorporated into substrates for enzymes, and the fate of the ¹³C label can be monitored using NMR spectroscopy to understand how the enzyme interacts with the substrate.

Triethyl phosphonoacetate-13C2 is a stable chemical compound characterized by the molecular formula C8H17O5P, specifically labeled with carbon-13 isotopes at two positions. This compound is a derivative of triethyl phosphonoacetate, which serves as a versatile reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The presence of the carbon-13 isotopes allows for enhanced tracking and analysis in various

TEPA-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a source of ¹³C atoms for isotopic labeling in target molecules. The specific mechanism of action would depend on the downstream reactions it participates in.

  • Limited data exists on the specific hazards of TEPA-13C2. However, as a general guideline for organophosphorus compounds, it's recommended to handle it with care due to potential:
    • Acute toxicity: May cause irritation upon contact with skin, eyes, or inhalation [].
    • Flammability: May be combustible [].
  • Always consult the safety data sheet (SDS) provided by the supplier for specific handling and disposal instructions.

Triethyl phosphonoacetate-13C2 is primarily used in the Horner-Wadsworth-Emmons reaction, which involves the formation of alkenes from carbonyl compounds. In this reaction, triethyl phosphonoacetate-13C2 can be converted into a phosphonate anion by treatment with a weak base, such as sodium methoxide. This anion can then react with aldehydes or ketones to yield the corresponding alkenes, often with high regioselectivity favoring the formation of E alkenes .

The compound's ability to undergo deprotonation due to its acidic proton enhances its utility in various synthetic pathways, allowing it to participate in further transformations and modifications .

The synthesis of triethyl phosphonoacetate-13C2 typically involves the introduction of carbon-13 isotopes into the molecule during its formation. One common method includes reacting diethyl phosphite with ethyl acetate under controlled conditions to yield triethyl phosphonoacetate. Subsequently, isotopic labeling can be achieved through specific reactions that incorporate carbon-13 into the acetic acid moiety.

Another approach involves utilizing labeled precursors or employing techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of carbon-13 into the desired product .

Triethyl phosphonoacetate-13C2 finds applications across various fields:

  • Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules through the Horner-Wadsworth-Emmons reaction.
  • Metabolic Studies: The carbon-13 labeling allows for tracing metabolic pathways in biological systems.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

Research involving triethyl phosphonoacetate-13C2 often focuses on its interactions within synthetic pathways rather than direct biological interactions. Studies have utilized this compound to understand reaction mechanisms better and track molecular transformations during organic synthesis. Its role as a labeled reagent enables scientists to monitor changes in molecular structure and dynamics during reactions .

Several compounds share structural similarities with triethyl phosphonoacetate-13C2, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
Triethyl phosphonoacetateC8H17O5PParent compound; widely used in organic synthesis
Diethyl phosphonoacetateC6H13O4PSimilar structure; used for similar reactions
Ethyl 2-phosphonopropanoateC7H15O4PUsed in similar synthetic pathways
Methyl phosphonoacetateC5H11O4PSmaller analog; used in various organic reactions

Triethyl phosphonoacetate-13C2 is unique due to its stable isotopic labeling, which enhances its utility in tracing and studying

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethyl phosphonoacetate-13C2

Dates

Modify: 2023-08-15

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